molecular formula C10H22N4 B15345770 1,8-Diamidinooctane CAS No. 5578-81-4

1,8-Diamidinooctane

Cat. No.: B15345770
CAS No.: 5578-81-4
M. Wt: 198.31 g/mol
InChI Key: ICPKZJZCIILKLV-UHFFFAOYSA-N
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Description

. It is a diamine, meaning it contains two amine groups (-NH2) attached to a linear alkane chain of eight carbon atoms. This compound is widely used in the synthesis of various polymers, resins, and other chemical products due to its ability to act as a crosslinker or spacer.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Diamidinooctane can be synthesized through several methods, including the reduction of 1,8-dinitrooctane or the amination of 1,8-octanedioic acid. The reduction process typically involves using reducing agents such as hydrogen in the presence of a catalyst, while the amination process may use ammonia or an amine source under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of 1,8-dinitrooctane. This method is preferred due to its efficiency and scalability. The reaction is carried out in a reactor vessel with a hydrogen gas supply and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1,8-Diamidinooctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to produce corresponding oxo-compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups in derivatives of this compound.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 1,8-octanedioic acid or its derivatives.

  • Reduction: Production of 1,8-diaminooctane or its derivatives.

  • Substitution: Formation of alkylated derivatives of this compound.

Scientific Research Applications

1,8-Diamidinooctane is extensively used in scientific research due to its versatile properties. It is employed in the synthesis of molecular cages, macrocycles, and microporous materials. These materials have applications in catalysis, gas storage, and separation technologies. Additionally, this compound is used in the functionalization of carbon nanotubes and nanodiamonds, enhancing their properties for use in advanced materials and nanotechnology.

Mechanism of Action

1,8-Diamidinooctane is similar to other diamines such as 1,4-diaminobutane (putrescine), 1,6-diaminohexane, and 1,10-diaminodecane. its longer carbon chain and specific placement of amine groups make it unique in terms of reactivity and applications. The longer chain length provides greater flexibility and spacing, which is advantageous in certain polymerization and crosslinking reactions.

Comparison with Similar Compounds

  • 1,4-Diaminobutane (putrescine)

  • 1,6-Diaminohexane

  • 1,10-Diaminodecane

  • 1,7-Diaminoheptane

  • 1,9-Diaminononane

Properties

CAS No.

5578-81-4

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

IUPAC Name

decanediimidamide

InChI

InChI=1S/C10H22N4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H3,11,12)(H3,13,14)

InChI Key

ICPKZJZCIILKLV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=N)N)CCCC(=N)N

Origin of Product

United States

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